3-Chloro-2,6-difluorobenzylamine

HIV Integrase Inhibitor Antiviral Drug Development Medicinal Chemistry

3-Chloro-2,6-difluorobenzylamine (CAS 261762-46-3) is a halogenated aromatic primary amine with the molecular formula C7H6ClF2N and molecular weight 177.58 g/mol. The compound features a benzylamine core substituted with chlorine at the 3-position and fluorine atoms at the 2- and 6-positions of the phenyl ring.

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
CAS No. 261762-46-3
Cat. No. B1303785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorobenzylamine
CAS261762-46-3
Molecular FormulaC7H6ClF2N
Molecular Weight177.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CN)F)Cl
InChIInChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2
InChIKeyVKKBGPPYRLLFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorobenzylamine (CAS 261762-46-3): Core Properties and Sourcing Context for Pharmaceutical Intermediates


3-Chloro-2,6-difluorobenzylamine (CAS 261762-46-3) is a halogenated aromatic primary amine with the molecular formula C7H6ClF2N and molecular weight 177.58 g/mol. The compound features a benzylamine core substituted with chlorine at the 3-position and fluorine atoms at the 2- and 6-positions of the phenyl ring . Its predicted physicochemical profile includes a boiling point of 212.0±35.0 °C, density of 1.368±0.06 g/cm³, refractive index of 1.519, and a predicted pKa of 7.92±0.10 . The compound is commercially available as a clear, colorless liquid that is air-sensitive and corrosive, requiring storage at 2–8 °C . It serves primarily as a versatile building block in organic synthesis, with documented application as an intermediate in the preparation of HIV-integrase inhibitors .

Why 3-Chloro-2,6-difluorobenzylamine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzylamine Analogs in Structure-Dependent Applications


The substitution pattern on the benzylamine phenyl ring — specifically the 3-chloro and 2,6-difluoro arrangement — is not an arbitrary or interchangeable design element. In medicinal chemistry and agrochemical development, halogen substitution governs both electronic distribution and lipophilicity, which in turn modulate target binding, metabolic stability, and pharmacokinetic behavior . The 2,6-difluoro motif exerts a strong electron-withdrawing effect that alters the basicity of the amine group (predicted pKa 7.92) and influences hydrogen-bonding capacity. Simultaneously, the 3-chloro substituent contributes additional lipophilicity (XLogP 1.6) and provides a distinct vector for steric and electronic interactions with biological targets. Replacing this compound with unsubstituted benzylamine (lacking halogens) or with simpler mono-halogenated analogs (e.g., 2,6-difluorobenzylamine without the 3-chloro) would fundamentally alter the molecule's physicochemical and electronic profile, thereby compromising the structure-activity relationships (SAR) optimized in downstream drug candidates. The following quantitative evidence demonstrates where these substituent-driven differences translate into measurable differentiation.

Quantitative Differentiation Evidence: 3-Chloro-2,6-difluorobenzylamine vs. Closest Analogs


HIV Integrase Inhibitor Intermediate: Documented Use in Lead Optimization vs. Generic Benzylamine

3-Chloro-2,6-difluorobenzylamine has been specifically cited as an intermediate in the preparation of HIV-integrase inhibitors, referencing work by Summa et al. in the Journal of Medicinal Chemistry . In contrast, generic unsubstituted benzylamine lacks the halogenation pattern required for this application; the 3-chloro and 2,6-difluoro substitution pattern on the phenyl ring is integral to the pharmacophore design that enables integrase strand transfer inhibition. While the full structure-activity relationship of the final drug candidates is proprietary, the selection of this specific halogenated benzylamine building block over simpler benzylamines reflects the structural optimization required for target engagement in this therapeutic class. No comparable documentation exists for unsubstituted benzylamine or mono-fluorinated benzylamine analogs in HIV integrase inhibitor synthesis.

HIV Integrase Inhibitor Antiviral Drug Development Medicinal Chemistry

pKa and Amine Basicity: Electron-Withdrawing Effect of 2,6-Difluoro and 3-Chloro Substitution

The predicted pKa of 3-chloro-2,6-difluorobenzylamine is 7.92±0.10 . This value reflects the combined electron-withdrawing effect of the 2,6-difluoro and 3-chloro substituents, which reduce the basicity of the primary amine relative to unsubstituted benzylamine (literature pKa ≈ 9.34 for benzylamine) [1]. The pKa of 2,6-difluorobenzylamine (without the 3-chloro) is not reported in the same dataset, but the additional electron-withdrawing chlorine at the 3-position is expected to further depress pKa relative to the 2,6-difluoro-only analog. This difference in basicity influences protonation state at physiological pH and affects both salt formation behavior and membrane permeability in biological systems.

Physicochemical Profiling Amine Basicity Structure-Property Relationship

Lipophilicity (XLogP): Modulation by 3-Chloro Substitution vs. 2,6-Difluoro-Only Analog

The calculated XLogP value for 3-chloro-2,6-difluorobenzylamine is 1.6 . For the comparator 2,6-difluorobenzylamine (CAS 69385-30-4), which lacks the 3-chloro substituent, the predicted XLogP is approximately 1.2 (based on ChemSpider and PubChem data) [1]. The presence of the 3-chloro atom increases lipophilicity by approximately 0.4 log units, which corresponds to roughly a 2.5-fold increase in octanol-water partition coefficient. This difference in lipophilicity can significantly affect passive membrane permeability, plasma protein binding, and metabolic clearance in downstream drug candidates incorporating this building block.

Lipophilicity ADME Drug-likeness Medicinal Chemistry

Agrochemical Intermediate: Insecticidal Urea Derivatives Require Specific Halogenation Pattern

3-Chloro-2,6-difluorobenzylamine is cited as an intermediate for the preparation of N-(2,4,6-trifluorobenzoyl)-N′-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea, a compound useful for controlling various insect pests [1]. The specific 3-chloro-2,6-difluoro substitution pattern on the benzylamine moiety is integral to the final insecticidal urea structure. In contrast, unsubstituted benzylamine or 2,6-difluorobenzylamine lacking the 3-chloro substituent would not yield the identical insecticidal urea derivative; the 3-chloro position contributes to the required substitution geometry and electronic profile for pesticidal activity. This represents a defined, patent-documented industrial application that is substitution-specific.

Agrochemical Synthesis Insecticide Intermediate Pesticide Development

Procurement-Relevant Application Scenarios for 3-Chloro-2,6-difluorobenzylamine (CAS 261762-46-3)


Antiviral Drug Discovery: HIV Integrase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing HIV integrase strand transfer inhibitors should consider 3-chloro-2,6-difluorobenzylamine as a validated building block. Literature documentation specifically cites this compound as an intermediate in HIV-integrase inhibitor synthesis (Summa et al., J. Med. Chem.) . The 3-chloro-2,6-difluoro substitution pattern provides a defined electronic and steric profile that has precedent in this therapeutic class, offering a more targeted starting point for SAR exploration than generic benzylamine building blocks.

Physicochemical Property Tuning: Modulating Amine Basicity and Lipophilicity in Drug Candidates

When designing drug candidates requiring fine-tuned amine basicity or lipophilicity, 3-chloro-2,6-difluorobenzylamine offers quantifiable differentiation from simpler analogs. With a predicted pKa of 7.92 — reduced by approximately 1.42 units compared to unsubstituted benzylamine — and an XLogP of 1.6 (approximately 0.4 log units higher than 2,6-difluorobenzylamine), this building block enables medicinal chemists to modulate protonation state and membrane permeability in a predictable manner. These differences translate to measurable impacts on formulation behavior and ADME profiles.

Agrochemical R&D: Synthesis of Halogenated Benzoylurea Insecticides

Agrochemical research groups developing insecticidal benzoylurea derivatives can utilize 3-chloro-2,6-difluorobenzylamine as a documented intermediate for N-(2,4,6-trifluorobenzoyl)-N′-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea [1]. This specific insecticidal urea compound requires the precise halogenation pattern present in 3-chloro-2,6-difluorobenzylamine; substitution with non-halogenated or differently halogenated benzylamines would alter the final compound's structure and potentially its pesticidal efficacy. The patent-documented pathway provides a validated synthetic route for industrial agrochemical development.

Structure-Activity Relationship (SAR) Studies: Comparative Halogenation Effects

Research groups investigating the impact of aromatic halogenation on biological activity can employ 3-chloro-2,6-difluorobenzylamine as a comparator in systematic SAR studies. The compound's 3-chloro, 2,6-difluoro substitution pattern offers a distinct electronic and steric profile relative to 2,6-difluorobenzylamine (lacking 3-Cl) and unsubstituted benzylamine (lacking all halogens). The measurable differences in pKa (Δ ≈ 1.42 vs. benzylamine) and XLogP (Δ ≈ +0.4 vs. 2,6-difluorobenzylamine) provide quantifiable parameters for correlating structural modifications with changes in target binding, cellular activity, or pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2,6-difluorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.